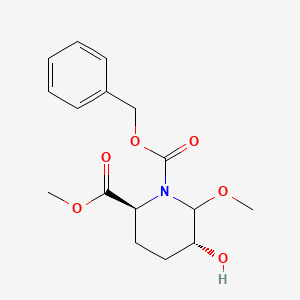
Methyl (2S,5R)-1-cbz-5-hydroxy-6-methoxypipecolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S,5R)-1-cbz-5-hydroxy-6-methoxypipecolinate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,5R)-1-cbz-5-hydroxy-6-methoxypipecolinate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the hydroxyl group, followed by the introduction of the methoxy group and the formation of the pipecolinate ring. The final step often involves the deprotection of the hydroxyl group to yield the desired compound. Reaction conditions may vary, but they generally include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2S,5R)-1-cbz-5-hydroxy-6-methoxypipecolinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
Methyl (2S,5R)-1-cbz-5-hydroxy-6-methoxypipecolinate has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Methyl (2S,5R)-1-cbz-5-hydroxy-6-methoxypipecolinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (2S,5R)-2-isopropyl-5-methylcyclohexanone
- Menthyl salicylate
- (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl ®-4-methylbenzenesulfonimidate
Uniqueness
Methyl (2S,5R)-1-cbz-5-hydroxy-6-methoxypipecolinate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may offer enhanced selectivity and potency in certain applications, making it a valuable compound for research and development.
Propiedades
Número CAS |
824943-45-5 |
|---|---|
Fórmula molecular |
C16H21NO6 |
Peso molecular |
323.34 g/mol |
Nombre IUPAC |
1-O-benzyl 2-O-methyl (2S,5R)-5-hydroxy-6-methoxypiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C16H21NO6/c1-21-14-13(18)9-8-12(15(19)22-2)17(14)16(20)23-10-11-6-4-3-5-7-11/h3-7,12-14,18H,8-10H2,1-2H3/t12-,13+,14?/m0/s1 |
Clave InChI |
AWPGAMAVGUJBCC-WLDKUNSKSA-N |
SMILES isomérico |
COC1[C@@H](CC[C@H](N1C(=O)OCC2=CC=CC=C2)C(=O)OC)O |
SMILES canónico |
COC1C(CCC(N1C(=O)OCC2=CC=CC=C2)C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, dihydrochloride, (2S-cis)-](/img/structure/B13804252.png)

![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B13804266.png)
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]butanamide](/img/structure/B13804272.png)

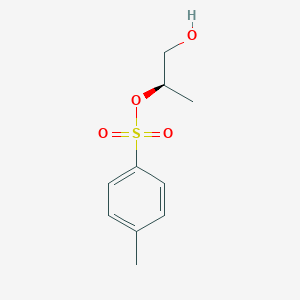
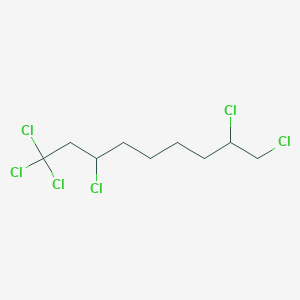
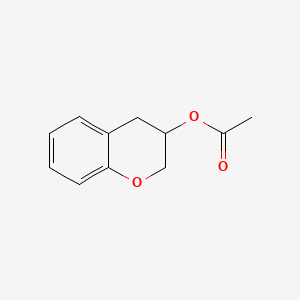
![2-ethyl-6-methyl-5,7-dihydro-4H-furo[2,3-c]pyridine](/img/structure/B13804292.png)

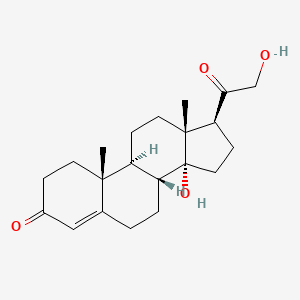
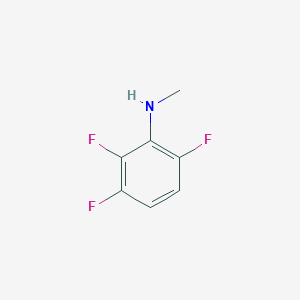

![6-(3-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13804328.png)
